molecular formula C11H17N3OS B6441292 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine CAS No. 2549012-92-0

4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine

Cat. No.: B6441292
CAS No.: 2549012-92-0
M. Wt: 239.34 g/mol
InChI Key: GPDAAQKKZCHVFS-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C11H17N3OS and a molecular weight of 239.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine typically involves the reaction of 2-methylthio-4,6-dimethoxypyrimidine with morpholine under specific conditions . The reaction conditions often include the use of a microwave-assisted preparation method, which enhances the reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, which may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an anticancer and antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine include other pyrimidine derivatives with methylsulfanyl groups, such as:

  • 2-methylthio-4,6-dimethoxypyrimidine
  • 6-aryl-4-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)-5,6-dihydropyrimidine-2(1H)-thiones

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a morpholine ring and a methylsulfanyl-substituted pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-8-9(2)12-11(16-3)13-10(8)14-4-6-15-7-5-14/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDAAQKKZCHVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCOCC2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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